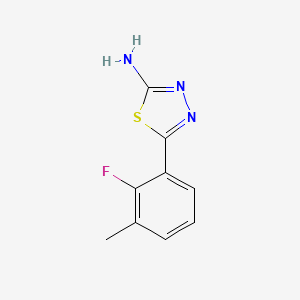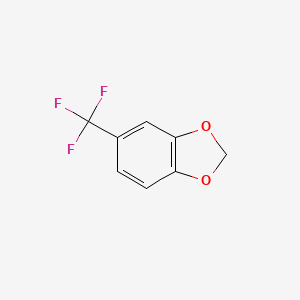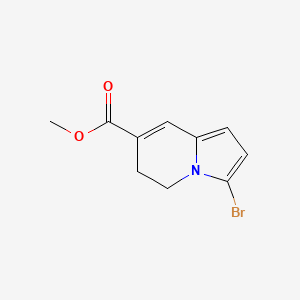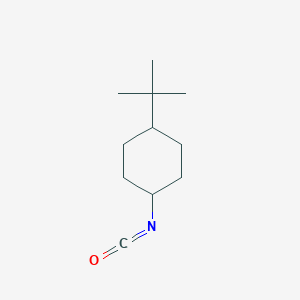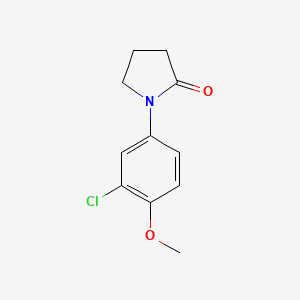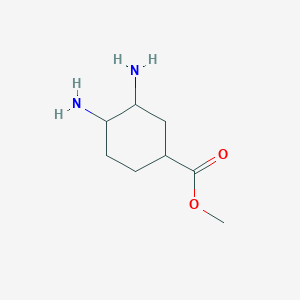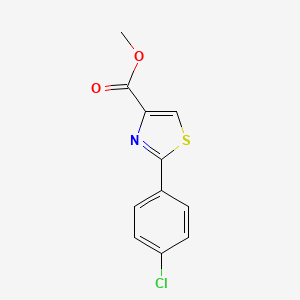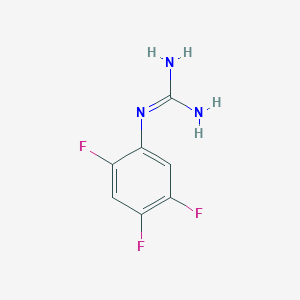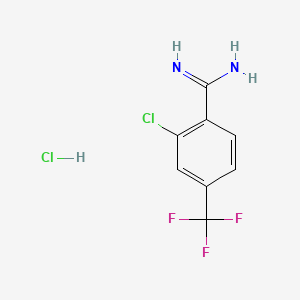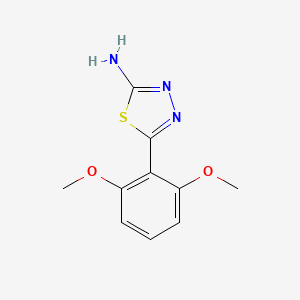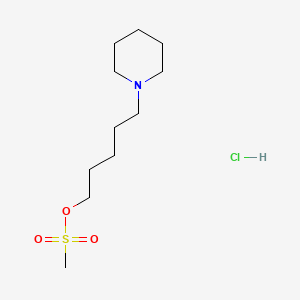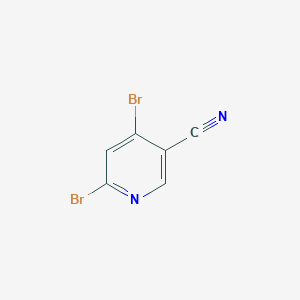
4,6-Dibromonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromonicotinonitrile is an organic compound with the molecular formula C6H2Br2N2. It is a derivative of nicotinonitrile, characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromonicotinonitrile typically involves the bromination of nicotinonitrile. One common method includes the reaction of nicotinonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{N}_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_2\text{N}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dibromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4,6-diaminonicotinonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Major Products:
Substitution: 4,6-diaminonicotinonitrile, 4,6-dithiocyanonicotinonitrile.
Reduction: 4,6-diaminonicotinonitrile.
Oxidation: 4,6-dibromonicotinic acid.
Applications De Recherche Scientifique
4,6-Dibromonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4,6-Dibromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit or modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Nicotinonitrile (Pyridine-3-carbonitrile): The parent compound, lacking the bromine substituents.
5,6-Dibromonicotinonitrile: A similar compound with bromine atoms at the 5 and 6 positions.
2-Amino-4,6-diphenylnicotinonitrile: A derivative with amino and phenyl groups.
Uniqueness: 4,6-Dibromonicotinonitrile is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. This compound’s distinct properties make it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H2Br2N2 |
|---|---|
Poids moléculaire |
261.90 g/mol |
Nom IUPAC |
4,6-dibromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2Br2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H |
Clé InChI |
RFIYZKRKHKXROB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


